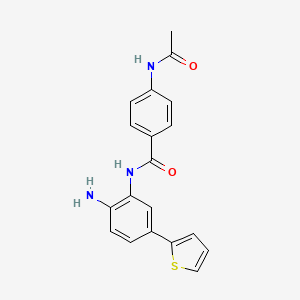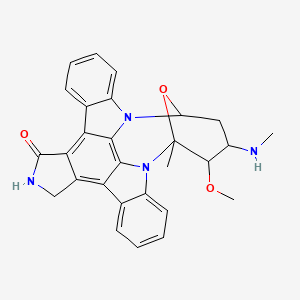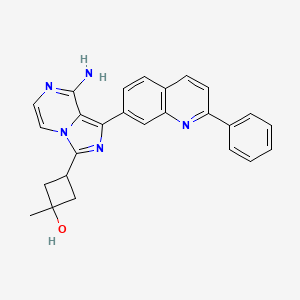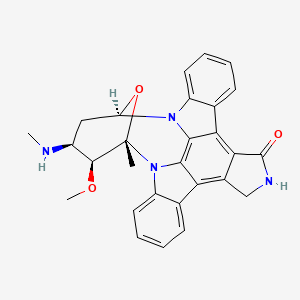
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide is a chemical compound with the molecular formula C19H17N3O2S. It is known for its selective inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide typically involves the acylation of 4-amino-N-(2-amino-5-thiophen-2-ylphenyl)benzamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Dissolving 4-amino-N-(2-amino-5-thiophen-2-ylphenyl)benzamide in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to handle the reagents and control the reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly histone deacetylase inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to histone deacetylase dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of histone deacetylase 1 and histone deacetylase 2. By inhibiting these enzymes, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is crucial in regulating various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: is similar to other histone deacetylase inhibitors such as trichostatin A and vorinostat.
Trichostatin A: A potent histone deacetylase inhibitor with a broad spectrum of activity.
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma
Uniqueness
This compound is unique due to its high selectivity for histone deacetylase 1 and histone deacetylase 2, making it a valuable tool in research focused on these specific enzymes. Its selectivity reduces off-target effects and enhances its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-morpholin-4-ylpropanamide](/img/structure/B10754663.png)
![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)
![N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide](/img/structure/B10754676.png)
![4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754682.png)
![N-[[(4S,5R)-8-[2-(2-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754687.png)
![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)
![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)


![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)



